molecular formula C6H10BrNO B1383243 4-(Bromomethyl)-1-methylpyrrolidin-2-one CAS No. 1824342-89-3

4-(Bromomethyl)-1-methylpyrrolidin-2-one

Cat. No. B1383243
CAS RN: 1824342-89-3
M. Wt: 192.05 g/mol
InChI Key: ZFTVWEDESDLAGE-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-1-methylpyrrolidin-2-one, also known as BMMP, is a synthetic compound with a wide range of applications in scientific research. It has been used in a variety of experiments, including those involving organic synthesis, molecular biology, and biochemistry. BMMP is a versatile compound that can be used to modify or synthesize other compounds, as well as to study the structure and function of proteins and other biomolecules.

Scientific Research Applications

Bromodomain Inhibitors Development

4-(Bromomethyl)-1-methylpyrrolidin-2-one plays a crucial role in the development of bromodomain inhibitors. A study by Hilton-Proctor et al. (2020) highlights its use in the synthesis of structurally complex, chiral compounds for inhibiting bromodomain-containing protein 4.

Selective Bromination of Carbonyl Compounds

Bekaert et al. (2005) investigated the use of N-methylpyrrolidin-2-one hydrotribromide complex (MPHT) with substituted-1-tetralones. This research demonstrated its efficacy for selective α,α-dibromination of tetralones, yielding 2-bromo-1-naphtols in good to excellent yields under base-free conditions (Bekaert et al., 2005).

Broad Applicability in Organic Synthesis

The broad applicability of N-methylpyrrolidin-2-one hydrotribromide (MPHT) in organic synthesis is detailed in a review by Jain and Sain (2010). They discuss its preparation and usage in various bromination reactions, emphasizing its environmentally friendly character (Jain & Sain, 2010).

Spectroscopic and Structural Investigations

Carthigayan et al. (2014) conducted spectroscopic and structural investigations on 4-bromomethyl-5-methyl-1,3-dioxol-2-one and its bis(bromomethyl) analogue. They used quantum chemical simulations to understand the structural parameters and reactive centers of these molecules (Carthigayan et al., 2014).

Synthesis of Biosynthetic Intermediates

Ma et al. (2020) developed a method to synthesize compounds like methyl 4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate and hygrine, which are important intermediates for tropane alkaloids. Their method involves the N-methylpyrrolinium cation as a key intermediate (Ma et al., 2020).

Electrophilic Addition Reaction

Berrien et al. (2004) replaced hazardous bromine with the N-methylpyrrolidin-2-one hydrotribromide complex in electrophilic addition reactions for student laboratories, emphasizing safety and efficiency (Berrien et al., 2004).

properties

IUPAC Name

4-(bromomethyl)-1-methylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrNO/c1-8-4-5(3-7)2-6(8)9/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFTVWEDESDLAGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromomethyl)-1-methylpyrrolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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